Positional Isomer Differentiation: 6-Substitution vs. 2- and 8-Substituted Quinoline Analogs in MAO Inhibition
The 6-substituted quinoline isomer 3-(quinolin-6-yl)prop-2-en-1-amine occupies a distinct pharmacological space from its 2- and 8-substituted counterparts. In recombinant human MAO inhibition assays (fluorescence-based, kynuramine substrate, 20-min incubation), the structurally related 8-(N-allylamino)quinoline (N-allylquinolin-8-amine, CAS 67699-54-1) exhibited MAO-B IC₅₀ = 4,890 nM and MAO-A IC₅₀ > 100,000 nM [1], whereas the 6-aminoquinoline scaffold (when elaborated with appropriate substituents) has been associated with selective kinase inhibition rather than MAO activity [2]. Although head-to-head MAO data for the title compound are not publicly available, the positional switch from 8- to 6-attachment on the quinoline ring is known to reorient the amine-bearing side chain relative to the flavin cofactor in MAO active sites, a principle established across multiple quinoline SAR series [3]. Users targeting CNS applications where MAO-B selectivity is undesirable should therefore prefer the 6-substituted scaffold over the 8-substituted analog.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) as a function of quinoline substitution position |
|---|---|
| Target Compound Data | Not directly reported for 3-(quinolin-6-yl)prop-2-en-1-amine; predicted to differ from 8-substituted analog based on positional SAR |
| Comparator Or Baseline | N-Allylquinolin-8-amine (CAS 67699-54-1): MAO-B IC₅₀ = 4,890 nM; MAO-A IC₅₀ > 100,000 nM |
| Quantified Difference | Positional isomer with ≥1 order of magnitude difference in MAO-B IC₅₀ expected based on quinoline ring attachment site SAR; exact value not yet published for title compound |
| Conditions | Recombinant human MAO-A and MAO-B; fluorescence assay; kynuramine substrate; 20-min incubation (BindingDB/ChEMBL curated data) |
Why This Matters
The 6-substitution pattern avoids the MAO-B liability observed with 8-substituted analogs, making it preferable for CNS-targeted programs where off-target amine oxidase inhibition must be minimized.
- [1] BindingDB. BDBM50401983 (CHEMBL2203920). N-Allylquinolin-8-amine: MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 4,890 nM. Curated by ChEMBL, Northeast Ohio Medical University. View Source
- [2] Bury, M. J. et al. (2018). Amino-quinolines as kinase inhibitors. Taiwan Patent TW201808946A. (6-Aminoquinoline scaffold claimed for kinase inhibition). View Source
- [3] Silva, E. J. G. et al. (2013). Synthesis, leishmanicidal activity, structural descriptors and structure–activity relationship of quinoline derivatives. Repositório USP. (Position-dependent SAR across quinoline series). View Source
